Cas no 91-62-3 (6-Methylquinoline)

6-Methylquinoline structure
6-Methylquinoline structure
6-Methylquinoline
91-62-3
C10H9N
143.185162305832
MFCD00006804
34612
7059

6-Methylquinoline Properties

Names and Identifiers

    • 6-Methylquinoline
    • p-Methylquinoline
    • FEMA 2744
    • P-TOLUQUINOLINE
    • PARA METHYL QUINOLINE
    • Quinoline, 6-methyl-
    • 6-methyquinoline
    • 6-Methyl-chinolin
    • Quinoline,6-methyl
    • Tolliquinoline,p
    • NSC 4152
    • D-Glucose-6,6-d2 (pyrogen free)
    • 6-methyl-quinolin
    • 6-Methylquinoline (ACI)
    • 6-Methylquinoline,97%
    • +Expand
    • MFCD00006804
    • LUYISICIYVKBTA-UHFFFAOYSA-N
    • 1S/C10H9N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-7H,1H3
    • N1C2C(=CC(C)=CC=2)C=CC=1
    • 110336

Computed Properties

  • 143.073499g/mol
  • 0
  • 2.6
  • 0
  • 1
  • 0
  • 143.073499g/mol
  • 143.073499g/mol
  • 12.9Ų
  • 11
  • 133
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.54320
  • 12.89000
  • n20/D 1.614(lit.)
  • Not miscible or difficult to mix with water.
  • 256-260 °C(lit.)
  • -22°C
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • 2744
  • Yellow liquid
  • Light Sensitive
  • 1.067 g/mL at 20 °C(lit.)

6-Methylquinoline Security Information

6-Methylquinoline Customs Data

  • 29334990
  • China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Methylquinoline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1R:R:CD3OD, C:14323-06-9, 14 h, rt
Reference
Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides
By Kim, Kyu Dong and Lee, Jun Hee, Organic Letters, 2018, 20(23), 7712-7716

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Bismuth cobalt carbonate oxide (Bi2Co(CO3)O2) ;  48 h, 150 °C
Reference
Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide-Bi(iii) cooperative catalysts
Kocsis, Marianna; et al, Catalysis Science & Technology, 2023, 13(10), 3069-3083

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Carbon tetrachloride Catalysts: Iron chloride (FeCl3) ;  8 h, 150 °C
Reference
Synthesis of quinolines by iron-catalyzed reaction of anilines with propane-1,3-diol
Khusnutdinov, R. I.; et al, Russian Journal of General Chemistry, 2015, 85(12), 2725-2727

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Isopropanol ,  Stannous chloride Catalysts: Palladium Solvents: 1,4-Dioxane ,  Water ;  rt; rt → 180 °C; 40 h, 180 °C
Reference
Reduction of nitroarenes followed by propanol group transfer from tris(3-hydroxypropyl)- amine and cyclization leading to quinolines under heterogeneous Pd-C catalysis
Cho, Chan Sik; et al, Applied Organometallic Chemistry, 2010, 24(4), 291-293

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Isopropanol ,  Triphenylphosphine Catalysts: Stannous chloride ,  Ruthenium trichloride Solvents: 1,4-Dioxane ,  Water ;  20 h, 180 °C
Reference
Ruthenium-catalyzed formation of quinolines via reductive cyclization of nitroarenes with tris(3-hydroxypropyl)amine in an aqueous medium
Cho, Chan Sik; et al, Journal of Heterocyclic Chemistry, 2003, 40(5), 929-932

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Stannous chloride ,  Ruthenium trichloride Solvents: Isopropanol ,  1,4-Dioxane ;  180 °C
Reference
Tin(II) Chloride
Faul, Margaret M.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide ,  Tris(1,10-phenanthroline)cobalt(2+) (exfoliated graphene oxide/SiO2/TiO2/Al2O3-supported) Solvents: Decane ;  36 h, 150 °C
Reference
A Reusable Cobalt Catalyst for Reversible Acceptorless Dehydrogenation and Hydrogenation of N-Heterocycles
Jaiswal, Garima; et al, ChemCatChem, 2019, 11(10), 2449-2457

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ;  20 h, 140 °C
Reference
Iridium, dichlorodi-μ-hydrobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-
Heiden, Zachariah M., Handbook of Reagents for Organic Synthesis: Catalytic Oxidation Reagents, 2013, 357, 357-359

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl][5-(trifluoro… Solvents: p-Xylene ;  20 h, 140 °C
Reference
Iridium, dichlorodi-μ-hydrobis[(1,2, 3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]di-
Heiden, Zachariah M., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-2

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
Reference
Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides
Jeong, Jisu; et al, Chemical Communications (Cambridge, 2015, 51(32), 7035-7038

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Styrene ,  Hydrazine hydrate (1:1) Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethyl sulfoxide ;  4 h, rt
Reference
Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides
Kim, Kyu Dong; et al, Organic Letters, 2018, 20(23), 7712-7716

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Saccharomyces cerevisiae
Reference
Microbial deoxygenation of N-oxides with Baker's yeast-NaOH
Baik, Woonphil; et al, Tetrahedron Letters, 1997, 38(5), 845-848

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  24 h, 80 °C
Reference
Super acid-promoted synthesis of quinoline derivatives
Vuong, Hein; et al, Tetrahedron Letters, 2020, 61(12),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cuprous iodide Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
Reference
Copper-Promoted Tandem Reaction of Azobenzenes with Allyl Bromides via N=N Bond Cleavage for the Regioselective Synthesis of Quinolines
Yi, Xiangli; et al, Organic Letters, 2015, 17(23), 5836-5839

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Tungstic acid (H2WO4) (functionalized on KIT-6) Solvents: Water ;  3 h, 200 °C
Reference
Synthesis of quinolines from glycerol over tungstic acid functionalized mesoporous KIT-6 catalyst in aqueous medium
Udayakumar, V.; et al, Indian Journal of Chemistry, 2016, (8), 919-928

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1H-Imidazolium, 1-methyl-3-(3-sulfopropyl)-, chloride (1:1) Solvents: 1H-Imidazolium, 1-methyl-3-(3-sulfopropyl)-, chloride (1:1) ;  100 s, heated
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Reference
1-(1-Alkylsulfonic)-3-methylimidazolium chloride Bronsted acidic ionic liquid catalyzed Skraup synthesis of quinolines under microwave heating
Amarasekara, Ananda S.; et al, Tetrahedron Letters, 2014, 55(22), 3319-3321

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Palladium trifluoroacetate Solvents: Toluene ;  20 h, 120 °C
Reference
Pd-Catalyzed Alkylation of (Iso)quinolines and Arenes: 2-Acylpyridine Compounds as Alkylation Reagents
QingsongWu; et al, Organic Letters, 2018, 20(20), 6345-6348

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Silica (supported-sulfuric acid) ,  Sulfuric acid (silica supported) Solvents: Dichloromethane ;  60 min, rt
Reference
Silica sulfuric acid-promoted aromatization of 1,2-dihydroquinolines by using NaNO2 as oxidizing agent under mild and heterogeneous conditions
Niknam, Khodabakhsh; et al, Catalysis Communications, 2007, 8(9), 1427-1430

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Silica ,  Sodium nitrite ,  Water Catalysts: 12-Molybdophosphoric acid Solvents: Dichloromethane ;  45 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  neutralized, rt
Reference
Molybdatophosphoric acid/NaNO2/wet SiO2 as an efficient system for the aromatization of 1,2-dihydroquinolines under mild and heterogeneous conditions
Niknam, Khodabakhsh; et al, Synthetic Communications, 2007, 37(7), 1091-1096

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Silica ,  Water ,  Sodium dichromate dihydrate ,  Sodium bisulfate monohydrate Solvents: Dichloromethane
Reference
Oxidation of 1,2-dihydroquinolines under mild and heterogeneous conditions
Damavandi, Jafar Asgarian; et al, Synthetic Communications, 2001, 31(20), 3183-3187

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phos… Solvents: 2-Methyl-2-butanol ;  > 1 s, rt; 2 h, 110 °C
Reference
A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates
Bhayana, Brijesh; et al, Organic Letters, 2009, 11(17), 3954-3957

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… ,  Dibromo(4,7-diphenyl-1,10-phenanthroline-κN1,κN10)nickel Solvents: Dichloromethane ;  24 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
Reference
Martin Silicates as Partners in Photoredox/Ni Dual Catalysis for the Installation of CH3, CH2D, CD2H, CD3 and 13CH3 Groups onto (Hetero)Arenes
Abdellaoui, Mehdi; et al, Advanced Synthesis & Catalysis, 2023, 365(6), 884-891

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Silver triflate Solvents: Toluene ;  4 h, 80 °C
Reference
Silver-Catalyzed Oxidative Coupling of Aniline and Ene Carbonyl/Acetylenic Carbonyl Compounds: An Efficient Route for the Synthesis of Quinolines
Zhang, Xu; et al, Chemistry - An Asian Journal, 2014, 9(11), 3089-3093

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 1,4-Dioxane ;  3 h, 100 °C
Reference
Nickel-catalyzed C-O bond reduction of aryl and benzyl 2-pyridyl ethers
Li, Jing; et al, Chemical Communications (Cambridge, 2018, 54(17), 2138-2141

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel iodide (NiI2) Solvents: Dimethylacetamide ;  12 h, rt
Reference
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ,  Silver triflate Solvents: Toluene ;  4 h, 110 °C
Reference
Silver-Catalyzed Oxidative Coupling of Aniline and Ene Carbonyl/Acetylenic Carbonyl Compounds: An Efficient Route for the Synthesis of Quinolines
Zhang, Xu; et al, Chemistry - An Asian Journal, 2014, 9(11), 3089-3093

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Aluminum bromide
Reference
Preparation of 3-substituted quinolines. I. Alkylation of malonaldehyde dianil derivatives
Todoriki, Reiko; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(12), 4277-85

6-Methylquinoline Raw materials

6-Methylquinoline Preparation Products

6-Methylquinoline Related Literature